molecular formula C17H16N4O2 B11966174 2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

Cat. No.: B11966174
M. Wt: 308.33 g/mol
InChI Key: MLUNXUOFFGWGKX-YBFXNURJSA-N
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Description

2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper(II) salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME is unique due to its specific functional groups, which confer unique reactivity and biological activity. Its benzylamino and oxime groups are particularly important for its interaction with biological targets and its potential therapeutic applications .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(benzylamino)-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C17H16N4O2/c1-12-6-5-9-21-16(12)20-15(14(11-19-23)17(21)22)18-10-13-7-3-2-4-8-13/h2-9,11,18,23H,10H2,1H3/b19-11+

InChI Key

MLUNXUOFFGWGKX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NCC3=CC=CC=C3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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